An In-Depth Technical Guide to the Physical and Chemical Properties of N-α-Benzoyl-L-Glutamic Acid (Bz-Glu-OH)
An In-Depth Technical Guide to the Physical and Chemical Properties of N-α-Benzoyl-L-Glutamic Acid (Bz-Glu-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzoyl-L-glutamic acid (Bz-Glu-OH) is a derivative of the non-essential amino acid L-glutamic acid, where the alpha-amino group is protected by a benzoyl group. This modification is significant in synthetic organic chemistry, particularly in peptide synthesis, where it prevents the amino group of glutamic acid from participating in unintended reactions. Understanding the precise physical and chemical properties of Bz-Glu-OH is paramount for its effective application in research and development, ensuring reproducibility and optimization of synthetic protocols. This guide provides a comprehensive overview of its key characteristics, detailed experimental protocols for their determination, and a summary of its synthesis.
Chemical and Physical Properties
The properties of Bz-Glu-OH are summarized below. These values are compiled from various chemical suppliers and databases and represent typical specifications for this compound.
| Property | Value |
| Synonyms | BENZOYL-GLU-OH, BENZOYL-L-GLUTAMIC ACID, BZO-GLU-OH, N-ALPHA-BENZOYL-L-GLUTAMIC ACID |
| CAS Number | 6094-36-6 |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 136-144 °C |
| Specific Rotation | +16.0° to +21.0° (c=10, 1 mol/L NaOH) |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Very faint turbidity in hot water. |
| Purity | Typically ≥98% (as determined by HPLC or neutralization titration) |
| Storage Conditions | Store at 0-4°C for short-term and -20°C for long-term storage. Keep in a dry, dark place. |
Experimental Protocols
The following sections detail representative experimental methodologies for the characterization of Bz-Glu-OH. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid Bz-Glu-OH transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp)
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Glass capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of dry Bz-Glu-OH is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Determination:
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A rapid heating rate (10-20 °C/min) is initially used to obtain an approximate melting point.
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The apparatus is allowed to cool to at least 20 °C below the approximate melting point.
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A fresh sample is prepared and heated at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
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Spectroscopic Analysis
Objective: To identify the functional groups present in Bz-Glu-OH.
Apparatus:
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FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
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Sample Analysis: A small amount of the solid Bz-Glu-OH sample is placed directly onto the ATR crystal, ensuring complete coverage. Pressure is applied to ensure good contact.
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Data Acquisition: The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
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Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H stretch of carboxylic acids, N-H stretch of the amide, C=O stretches of the amide and carboxylic acids, and aromatic C-H and C=C stretches).
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Apparatus:
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NMR spectrometer (e.g., 400 MHz or higher)
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NMR tubes
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Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
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Sample Preparation: Approximately 5-10 mg of Bz-Glu-OH is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
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Data Acquisition:
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¹H NMR: The proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 90° pulse width.
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¹³C NMR: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required.
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Data Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure of Bz-Glu-OH.
Purity Determination by Neutralization Titration
Objective: To determine the purity of Bz-Glu-OH by titrating its two carboxylic acid groups with a standardized base.
Apparatus:
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Analytical balance
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Burette
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Volumetric flasks, pipettes, and beakers
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pH meter or a suitable indicator (e.g., phenolphthalein)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Ethanol or another suitable solvent
Procedure:
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Sample Preparation: An accurately weighed sample of Bz-Glu-OH (e.g., 0.2-0.3 g) is dissolved in a suitable solvent (e.g., 50 mL of ethanol/water mixture).
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Titration: The solution is titrated with the standardized NaOH solution. The endpoint can be determined by the sharp inflection point in a titration curve generated using a pH meter or by the color change of an indicator.
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Calculation: The purity of Bz-Glu-OH is calculated based on its molecular weight, the mass of the sample, the concentration of the NaOH solution, and the volume of titrant used to reach the second equivalence point (as there are two carboxylic acid groups).
Synthesis of N-α-Benzoyl-L-Glutamic Acid
The most common method for the synthesis of N-α-Benzoyl-L-Glutamic Acid is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of the amino group of L-glutamic acid with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.[1]
Caption: Synthesis of Bz-Glu-OH via the Schotten-Baumann reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant scientific literature describing a direct biological or signaling role for N-α-Benzoyl-L-glutamic acid itself. Its primary utility in the life sciences is as a protected amino acid derivative for use in peptide synthesis and as an intermediate in the synthesis of more complex molecules. The benzoyl protecting group prevents the nucleophilic amino group from reacting during the formation of peptide bonds at the carboxylic acid end of the molecule.
Conclusion
N-α-Benzoyl-L-glutamic acid is a well-characterized compound with established physical and chemical properties that make it a valuable tool in synthetic chemistry. This guide has provided a detailed summary of these properties, along with representative experimental protocols for their verification. While Bz-Glu-OH does not appear to have a direct role in biological signaling, its importance as a building block in the synthesis of peptides and other bioactive molecules is undisputed. The information presented herein is intended to support researchers and scientists in the effective and reproducible use of this compound in their work.
